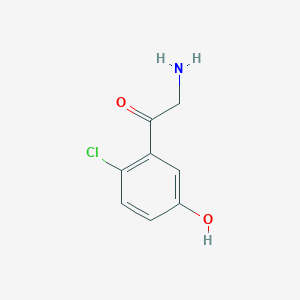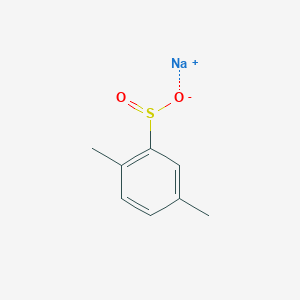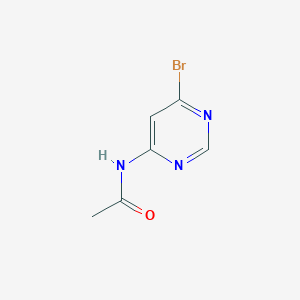
Cy2 dic18 (5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy2 dic18 (5) involves the preparation of the cyanine dye through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the reaction of appropriate precursors under controlled conditions to form the desired cyanine dye structure .
Industrial Production Methods
Industrial production of Cy2 dic18 (5) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
Cy2 dic18 (5) undergoes various chemical reactions, including:
Intercalation: Binding to double-helical DNA through intercalation, which enhances its fluorescence.
Fluorescence Enhancement: Exhibiting enhanced fluorescence upon binding to biomolecules.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
DNA: For intercalation and fluorescence enhancement.
Solvents: Such as DMSO, PEG300, Tween 80, and ddH2O for preparing solutions.
Major Products Formed
The major products formed from these reactions are the fluorescent complexes of Cy2 dic18 (5) with biomolecules, particularly DNA .
Scientific Research Applications
Cy2 dic18 (5) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cy2 dic18 (5) involves its ability to bind to double-helical DNA through intercalation. This binding enhances the fluorescence of the dye, making it a valuable tool for detecting and studying biomolecules . The molecular targets and pathways involved include the DNA double helix and the specific binding sites within the DNA structure .
Comparison with Similar Compounds
Cy2 dic18 (5) is part of the cyanine dye series, which includes other similar compounds such as Cy3 and Cy5. These dyes differ in their fluorescence properties and applications:
Cy3: Has a fluorescence quantum yield of 0.04 and is used in studies of protein-nucleic acid interactions.
Cy2 dic18 (5) is unique in its specific fluorescence properties and its ability to bind to DNA with enhanced fluorescence, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C61H99BrN2 |
|---|---|
Molecular Weight |
940.4 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;bromide |
InChI |
InChI=1S/C61H99N2.BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
OQYCAHZEMMBDEG-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)



![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)

![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)





